Cas no 1554327-05-7 (3-[(4-Ethylpiperazin-1-yl)methyl]azepane)

3-[(4-Ethylpiperazin-1-yl)methyl]azepane is a nitrogen-containing heterocyclic compound featuring both piperazine and azepane moieties, linked by a methylene bridge. This structure imparts versatility in coordination chemistry and potential applications in pharmaceutical intermediates or ligand design. The ethyl substitution on the piperazine ring enhances lipophilicity, potentially improving bioavailability in drug development contexts. Its bifunctional nature allows for selective modifications, making it valuable in synthetic organic chemistry. The compound’s rigid yet flexible framework supports its utility in constructing complex molecular architectures. Suitable for research applications, it offers a balance of steric and electronic properties for tailored chemical synthesis.
3-[(4-Ethylpiperazin-1-yl)methyl]azepane structure
1554327-05-7 structure
Product name:3-[(4-Ethylpiperazin-1-yl)methyl]azepane
CAS No:1554327-05-7
MF:C13H27N3
MW:225.373583078384
CID:5274594
PubChem ID:112541112

3-[(4-Ethylpiperazin-1-yl)methyl]azepane Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-Ethyl-1-piperazinyl)methyl]hexahydro-1H-azepine
    • 3-[(4-ethylpiperazin-1-yl)methyl]azepane
    • EN300-692643
    • 1554327-05-7
    • 3-[(4-Ethylpiperazin-1-yl)methyl]azepane
    • Inchi: 1S/C13H27N3/c1-2-15-7-9-16(10-8-15)12-13-5-3-4-6-14-11-13/h13-14H,2-12H2,1H3
    • InChI Key: MOOZDTMQPIICQG-UHFFFAOYSA-N
    • SMILES: N1(CCN(CC)CC1)CC1CNCCCC1

Computed Properties

  • Exact Mass: 225.220497874g/mol
  • Monoisotopic Mass: 225.220497874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 0.939±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 303.0±10.0 °C(Predicted)
  • pka: 11.13±0.40(Predicted)

3-[(4-Ethylpiperazin-1-yl)methyl]azepane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-692643-5.0g
3-[(4-ethylpiperazin-1-yl)methyl]azepane
1554327-05-7 95.0%
5.0g
$2443.0 2025-03-12
Enamine
EN300-692643-10.0g
3-[(4-ethylpiperazin-1-yl)methyl]azepane
1554327-05-7 95.0%
10.0g
$3622.0 2025-03-12
Enamine
EN300-692643-1.0g
3-[(4-ethylpiperazin-1-yl)methyl]azepane
1554327-05-7 95.0%
1.0g
$842.0 2025-03-12
Enamine
EN300-692643-0.1g
3-[(4-ethylpiperazin-1-yl)methyl]azepane
1554327-05-7 95.0%
0.1g
$741.0 2025-03-12
Enamine
EN300-692643-0.5g
3-[(4-ethylpiperazin-1-yl)methyl]azepane
1554327-05-7 95.0%
0.5g
$809.0 2025-03-12
Enamine
EN300-692643-0.25g
3-[(4-ethylpiperazin-1-yl)methyl]azepane
1554327-05-7 95.0%
0.25g
$774.0 2025-03-12
Enamine
EN300-692643-0.05g
3-[(4-ethylpiperazin-1-yl)methyl]azepane
1554327-05-7 95.0%
0.05g
$707.0 2025-03-12
Enamine
EN300-692643-2.5g
3-[(4-ethylpiperazin-1-yl)methyl]azepane
1554327-05-7 95.0%
2.5g
$1650.0 2025-03-12

Additional information on 3-[(4-Ethylpiperazin-1-yl)methyl]azepane

Comprehensive Overview of 3-[(4-Ethylpiperazin-1-yl)methyl]azepane (CAS No. 1554327-05-7)

3-[(4-Ethylpiperazin-1-yl)methyl]azepane, identified by its CAS number 1554327-05-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a unique structural framework combining an azepane ring with a 4-ethylpiperazine moiety, making it a subject of interest for drug discovery and medicinal chemistry applications. Its molecular complexity and potential bioactivity align with current trends in targeting central nervous system (CNS) disorders and GPCR modulation, which are hot topics in 2024's research landscape.

The compound's nomenclature, 3-[(4-Ethylpiperazin-1-yl)methyl]azepane, reflects its precise chemical architecture. Researchers often explore derivatives of such aza-heterocycles due to their versatility in interacting with biological targets. Recent literature highlights the growing demand for piperazine-azepane hybrids as scaffolds for neurotherapeutic agents, addressing conditions like anxiety and cognitive impairments. This aligns with frequent search queries such as "new CNS drug candidates 2024" or "piperazine derivatives in medicine," underscoring its relevance.

From a synthetic chemistry perspective, CAS 1554327-05-7 exemplifies advancements in N-alkylation techniques and ring-forming reactions. Its synthesis typically involves multi-step protocols, including reductive amination and nucleophilic substitution, topics frequently discussed in organic chemistry forums. The compound's logP and hydrogen bonding capacity suggest favorable pharmacokinetic properties, a key focus area for AI-driven drug design platforms like AlphaFold or molecular docking simulations.

Industrial applications of 3-[(4-Ethylpiperazin-1-yl)methyl]azepane extend to catalysis and material science, where its nitrogen-rich structure serves as a ligand or building block. Notably, its ethylpiperazine segment enhances solubility—a critical parameter for formulations, as evidenced by trending searches for "improving drug solubility 2024." Regulatory databases classify it as a non-hazardous research chemical, ensuring compliance with global safety standards.

Emerging studies investigate this compound's role in allosteric modulation, particularly for dopamine and serotonin receptors. Such investigations respond to popular queries about "next-gen psychiatric medications." Analytical characterization via LC-MS and NMR confirms its high purity (>98%), meeting stringent requirements for preclinical trials. Storage recommendations typically suggest inert atmospheres at -20°C to preserve stability.

In conclusion, 1554327-05-7 represents a promising candidate bridging medicinal chemistry and pharmacology. Its dual-ring system offers structural novelty for patent applications, while its physicochemical profile supports BBB permeability—a recurring theme in neuroscience research. As the pharmaceutical industry prioritizes precision medicine, compounds like 3-[(4-Ethylpiperazin-1-yl)methyl]azepane will likely remain at the forefront of innovative therapeutic development.

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